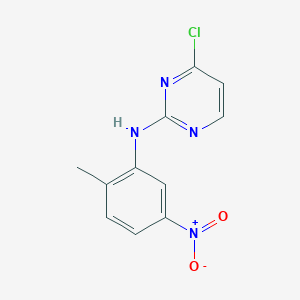

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C11H9ClN4O2. It is a yellow solid that is soluble in chloroform. This compound is primarily used in organic synthesis and has various applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves the nucleophilic substitution reaction of 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine with 2-methyl-5-nitroaniline. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is then heated to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrazine hydrate and iron(III) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Reduction: Hydrazine hydrate, iron(III) chloride, ethanol.

Substitution: Various nucleophiles, catalysts like palladium on carbon.

Major Products

Reduction: 4-amino-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine.

Substitution: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

Applications De Recherche Scientifique

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and protein interactions.

Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation and apoptosis. The compound binds to the active site of the enzyme, thereby preventing its activity and leading to downstream effects on cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

- 5-chloro-2-methyl-4-nitroaniline

Comparison

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets, making it more effective in specific applications such as enzyme inhibition and pharmaceutical synthesis .

Activité Biologique

4-Chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine is a synthetic compound with significant potential in medicinal chemistry, particularly in the field of oncology. Its structure includes a pyrimidine ring substituted with a chloro group and an amine group, which contributes to its biological activity. This article examines the compound's biological properties, focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

- Molecular Formula : C11H10ClN3O2

- Molecular Weight : 264.67 g/mol

- Physical State : Yellow solid

- Melting Point : 188°C - 193°C

- Solubility : Soluble in chloroform

This compound has been identified as a potential inhibitor of mutated forms of the epidermal growth factor receptor (EGFR), particularly relevant in non-small cell lung cancer (NSCLC). The compound's ability to bind to the ATP-binding site of EGFR mutations such as L858R and T790M positions it as a candidate for targeted cancer therapies.

Binding Affinity Studies

Studies have demonstrated that this compound exhibits a high binding affinity for EGFR mutants, suggesting that it may effectively inhibit downstream signaling pathways crucial for tumor growth and survival.

Biological Activity and Therapeutic Applications

- Oncology : The primary application of this compound is in cancer treatment. Its efficacy against resistant cancer cell lines has been documented in various studies.

- Inhibition of Tumorigenesis : Interaction studies indicate that the compound interferes with proteins involved in tumorigenesis, enhancing its therapeutic potential.

- Cytotoxicity Assessments : While effective against cancer cells, preliminary cytotoxicity assessments suggest moderate toxicity towards normal mammalian cells, necessitating further optimization.

Structure-Activity Relationship (SAR)

The unique combination of chloro and nitro substituents on the pyrimidine core enhances the compound’s specificity and potency against EGFR mutations. Comparative studies with structurally similar compounds reveal that modifications to these functional groups can significantly alter biological activity.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | C16H13N5O2 | Contains a pyridine moiety |

| Imatinib | C29H31N7O | Known EGFR inhibitor |

| N-(5-Nitro-2-methylphenyl)-4-(3-pyridinyl)-pyrimidin-2-amines | C14H13N5O2 | Similar nitro and pyridine groups |

Case Studies

Recent clinical evaluations have highlighted the potential of this compound in treating NSCLC:

- Study on Drug Resistance : A study showed that this compound effectively reduced cell viability in NSCLC cell lines resistant to first-line therapies, indicating its role as a second-line treatment option.

- Combination Therapy Trials : Ongoing trials are assessing its efficacy when combined with other chemotherapeutic agents, aiming to enhance overall treatment outcomes.

- In Vivo Studies : Animal model studies have demonstrated significant tumor regression when treated with this compound, reinforcing its potential as a therapeutic agent.

Propriétés

Formule moléculaire |

C11H9ClN4O2 |

|---|---|

Poids moléculaire |

264.67 g/mol |

Nom IUPAC |

4-chloro-N-(2-methyl-5-nitrophenyl)pyrimidin-2-amine |

InChI |

InChI=1S/C11H9ClN4O2/c1-7-2-3-8(16(17)18)6-9(7)14-11-13-5-4-10(12)15-11/h2-6H,1H3,(H,13,14,15) |

Clé InChI |

ISNFWDFAVDUTFJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2=NC=CC(=N2)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.